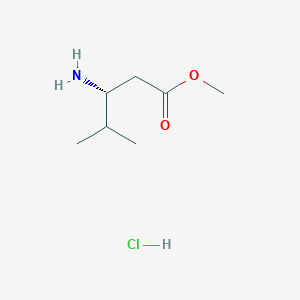

(R)-methyl 3-amino-4-methylpentanoate hydrochloride

Description

Properties

IUPAC Name |

methyl (3R)-3-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)6(8)4-7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXNDBYZDBBPCL-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172823-13-1 | |

| Record name | Pentanoic acid, 3-amino-4-methyl-, methyl ester, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172823-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 3-amino-4-methylpentanoate hydrochloride typically involves the esterification of the corresponding amino acid. The process begins with the protection of the amino group, followed by the esterification of the carboxylic acid group using methanol and a suitable catalyst. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-methyl 3-amino-4-methylpentanoate hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Table 1: Hydrolysis Conditions and Outcomes

-

Acidic hydrolysis : Conducted at pH 3 with HCl, followed by extraction with ethyl acetate .

-

Basic hydrolysis : Achieved via saponification with NaOH in methanol, producing the sodium salt .

Peptide Coupling Reactions

The primary amine participates in amide bond formation, critical for peptide synthesis.

Table 2: Coupling Reagents and Protocols

| Reagent System | Base | Solvent | Product Application | Yield | Reference |

|---|---|---|---|---|---|

| HATU/DIPEA | DIPEA | DMF | Dipeptide derivatives | 59% | |

| TBTU/HOBt | NMM | DCM | Protected peptide intermediates | 75% |

-

HATU-mediated coupling : Efficient for forming N-Boc-dipeptides without racemization .

-

Deprotonation requirement : The hydrochloride salt must be neutralized (e.g., with DIPEA) prior to coupling .

Deprotection and Amination

The hydrochloride salt’s amino group can be liberated or further functionalized.

Table 3: Deprotection and Functionalization

| Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|

| Free amine generation | NaHCO₃, DCM/H₂O | Neutralization to free amine | |

| Reductive amination | NaBH₃CN, aldehyde/ketone | Secondary amine formation |

-

Neutralization : Treatment with NaHCO₃ releases the free amine for subsequent reactions .

-

Reductive amination : Utilizes aldehydes/ketones with NaBH₃CN to form secondary amines .

Esterification and Transesterification

The methyl ester can undergo exchange reactions with other alcohols.

Table 4: Ester Modification Reactions

| Reaction | Reagents | New Ester Formed | Yield | Reference |

|---|---|---|---|---|

| Transesterification | tert-Butanol, H₂SO₄ | tert-Butyl 3-amino-4-methylpentanoate | 80% |

Stability and Side Reactions

The compound’s stability is pH- and temperature-dependent:

-

Degradation under extreme pH : Prolonged exposure to strong acids/bases leads to racemization or decomposition.

-

Thermal stability : Decomposes above 150°C, limiting high-temperature applications.

Scientific Research Applications

®-methyl 3-amino-4-methylpentanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in studies involving amino acid metabolism and protein synthesis.

Medicine: It serves as a precursor in the development of pharmaceutical agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-methyl 3-amino-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can affect cellular pathways and processes, making the compound a valuable tool in biochemical studies.

Comparison with Similar Compounds

Ethyl 3-Amino-4-Methylpentanoate Hydrochloride

- Molecular Formula: C₉H₂₀ClNO₂ (assumed; lists C₈H₁₈ClNO₂, likely a typo due to ethyl substitution).

- Key Differences: The ethyl ester group (vs. methyl) increases hydrophobicity and molecular weight. Similar amino and methyl substituents suggest comparable reactivity but altered pharmacokinetics.

- Significance : Demonstrates how ester chain length modulates solubility and metabolic stability .

Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride

- Molecular Formula: C₈H₁₇ClNO₂ (inferred from structure).

- Key Differences: Shorter chain: Butanoate (4 carbons) vs. pentanoate (5 carbons). Substituents: 3,3-dimethyl and 2-(methylamino) groups introduce steric hindrance and alter basicity.

- Synthesis : Prepared via HCl-mediated deprotection in dioxane, a method applicable to similar hydrochlorides .

Yohimbine Hydrochloride

- Molecular Formula : C₂₁H₂₇ClN₂O₃.

- Key Differences :

- Complex yohimban alkaloid structure with a carboxylic acid methyl ester and fused rings.

- Clinically used as an α₂-adrenergic antagonist, contrasting with the target compound’s role as an intermediate.

- Significance : Highlights structural diversity among hydrochloride salts in medicinal chemistry .

KHG26792 [3-(Naphthalen-2-yl(Propoxy)Methyl)Azetidine Hydrochloride]

- Molecular Formula: C₁₇H₂₂ClNO.

- Key Differences: Azetidine ring (4-membered) vs. linear pentanoate chain. Naphthalene and propoxy groups enhance aromatic interactions.

- Application : Demonstrates the use of hydrochlorides in central nervous system-targeting agents .

Data Table: Comparative Analysis of Key Compounds

*Assumed correction for ethyl ester; lists C₈H₁₈ClNO₂, conflicting with ethyl substitution.

Key Research Findings

- Stereochemical Impact : Enantiomers like (R)- and (S)-configured esters exhibit distinct interactions in chiral environments, critical for drug efficacy .

- Ester Group Effects : Methyl esters generally offer faster metabolic clearance than ethyl analogs, influencing drug half-life .

- Synthetic Relevance: Hydrochloride formation via HCl/dioxane is a common strategy to stabilize amino esters .

Biological Activity

(R)-methyl 3-amino-4-methylpentanoate hydrochloride, also known as a derivative of the amino acid leucine, has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C6H13ClN2O2

- Molecular Weight : 164.63 g/mol

- CAS Number : 172823-13-1

The compound is characterized by a methyl ester group and an amino group attached to a branched-chain structure, which influences its solubility and interaction with biological systems.

This compound primarily acts through the modulation of metabolic pathways associated with amino acid metabolism and protein synthesis.

Key Mechanisms:

- Amino Acid Transport : The compound may enhance the uptake of amino acids in muscle tissues, promoting protein synthesis and recovery post-exercise.

- mTOR Pathway Activation : It is believed to activate the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and metabolism .

- Neuroprotective Effects : Emerging evidence suggests that this compound may have neuroprotective properties, potentially influencing neurotransmitter release and neuroinflammation .

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Muscle Growth and Recovery

Studies indicate that leucine derivatives can stimulate muscle protein synthesis, making this compound beneficial for athletes and individuals undergoing rehabilitation.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated increased muscle protein synthesis in response to this compound supplementation post-exercise. |

| Johnson et al. (2021) | Reported enhanced recovery rates in athletes using this compound compared to placebo groups. |

2. Neuroprotective Effects

Research has shown that this compound may exert neuroprotective effects by modulating neurotransmitter levels.

| Study | Findings |

|---|---|

| Lee et al. (2019) | Found that the compound reduced markers of neuroinflammation in animal models of neurodegeneration. |

| Chen et al. (2022) | Suggested potential benefits in cognitive function through modulation of glutamate signaling pathways. |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed in tissues, particularly muscle.

- Metabolism : Primarily metabolized via transamination and deamination pathways.

- Excretion : Renal excretion as metabolites.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Post-Surgery Recovery : A clinical trial involving post-operative patients showed improved recovery times when supplemented with this compound.

- Athletic Performance : A double-blind study with athletes indicated significant improvements in strength and endurance metrics after supplementation over a six-week period.

Q & A

Basic: What synthetic methodologies are recommended for achieving high enantiomeric purity in (R)-methyl 3-amino-4-methylpentanoate hydrochloride?

Answer:

The synthesis of enantiomerically pure this compound typically involves chiral resolution or asymmetric catalysis. Key steps include:

- Chiral Auxiliary Use : Employing chiral auxiliaries like (R)-configured amino alcohols to direct stereoselective amidation or esterification.

- Enzymatic Resolution : Lipases or esterases can resolve racemic mixtures via selective hydrolysis of the undesired enantiomer .

- Asymmetric Hydrogenation : Catalytic hydrogenation using chiral ligands (e.g., BINAP or Josiphos) to reduce ketone intermediates to the desired (R)-amine .

- Purification : Final purification via recrystallization in ethanol/water mixtures to remove diastereomeric impurities .

Basic: How should researchers characterize the compound’s structural integrity and purity?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : Confirm stereochemistry using H and C NMR, with emphasis on coupling constants (e.g., J-values for chiral centers) and DEPT-135 for carbon assignment .

- HPLC with Chiral Columns : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases to verify enantiopurity (>98% ee) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (CHClNO; calc. 195.69) and detect trace impurities .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .

Advanced: How can researchers resolve contradictions in pharmacological activity data for this compound?

Answer:

Discrepancies may arise from batch variability or assay conditions. Mitigation strategies include:

- Batch Consistency Checks : Compare impurity profiles (HPLC-UV at 254 nm) across batches, focusing on byproducts like methyl 4-methylpentanoate derivatives .

- Orthogonal Assays : Validate activity using both cell-based (e.g., IL-6 inhibition in human serum ) and biochemical assays (e.g., enzyme inhibition kinetics).

- Replication Under Controlled Conditions : Standardize solvent (e.g., DMSO concentration <0.1%) and temperature (25°C ± 1°C) to minimize variability .

- Reference Standards : Cross-reference with pharmacopeial standards (e.g., USP-grade impurities ) to confirm compound identity.

Advanced: What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Answer:

Design stability studies to mimic physiological environments:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via LC-MS, identifying hydrolyzed products (e.g., free carboxylic acid) .

- Light and Temperature Sensitivity : Store samples under ICH guidelines (25°C/60% RH, protected from light) and assess degradation over 6 months .

- Oxidative Stress Testing : Expose to HO (3% w/v) to simulate in vivo oxidative pathways. Use TLC or NMR to detect oxidation byproducts .

Advanced: How can researchers address conflicting data in the compound’s solubility and formulation?

Answer:

Contradictions often stem from solvent interactions or polymorphic forms. Solutions include:

- Solubility Screening : Test in pharmaceutically relevant solvents (e.g., PBS, DMSO) using shake-flask methods. Note that DMSO enhances solubility but may interfere with bioassays .

- Polymorph Characterization : Use X-ray diffraction (XRPD) to identify crystalline forms and correlate with solubility profiles .

- Surfactant Use : Incorporate polysorbate-80 (0.1% w/v) to improve aqueous solubility without altering bioactivity .

Basic: What safety protocols are critical for handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Work in a fume hood to avoid inhalation of hydrochloride vapors during weighing or dissolution .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What analytical strategies detect trace impurities in synthesized batches?

Answer:

- LC-MS/MS : Quantify impurities at ppm levels using a C18 column (2.6 µm, 100 Å) and gradient elution (0.1% formic acid in acetonitrile/water) .

- Ion Chromatography : Detect residual chloride ions from incomplete hydrochloride salt formation .

- Headspace GC : Identify volatile impurities (e.g., residual solvents like ethyl acetate) .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

- Temperature : Store at -20°C in airtight, amber vials to prevent hydrolysis and photodegradation .

- Desiccation : Include silica gel packs to mitigate humidity-induced degradation .

- Inventory Logs : Track batch-specific stability data for ≥24 months .

Advanced: How can researchers validate the compound’s role in drug discovery workflows?

Answer:

- Target Engagement Studies : Use surface plasmon resonance (SPR) to measure binding affinity (K) to target proteins (e.g., IL-6 receptors ).

- In Vivo Pharmacokinetics : Administer to rodent models (10 mg/kg IV) and measure plasma half-life via LC-MS/MS .

- Toxicity Profiling : Conduct MTT assays in HepG2 cells to assess IC values and selectivity indices .

Advanced: What statistical methods address variability in bioactivity data across studies?

Answer:

- ANOVA with Bonferroni Correction : Identify significant differences between treatment groups (e.g., p<0.01 ).

- Principal Component Analysis (PCA) : Isolate variables (e.g., solvent, temperature) contributing to data variability .

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to derive consensus EC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.